4,6-Dichloro-2-(4-chlorophenyl)quinazoline

描述

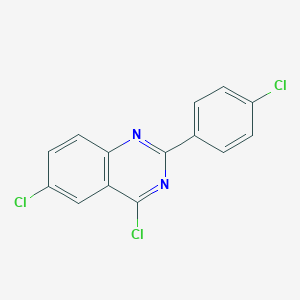

4,6-Dichloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the molecular formula C14H7Cl3N2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .

准备方法

The synthesis of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline typically involves the reaction of 4-chloroaniline with 4,6-dichloro-2-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .

化学反应分析

4,6-Dichloro-2-(4-chlorophenyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinazoline derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Properties

4,6-Dichloro-2-(4-chlorophenyl)quinazoline has been extensively studied for its anticancer potential. Research indicates that it inhibits the growth of various cancer cell lines by targeting specific molecular pathways involved in tumor progression. Notably, it has shown efficacy against:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), HT-29 (colorectal cancer), and HCT-116 (colon cancer) .

Mechanism of Action

The compound primarily acts by inhibiting tyrosine kinases, which are crucial for cell signaling in cancer cells. By binding to the ATP-binding site of these enzymes, it disrupts phosphorylation processes essential for cell proliferation and survival .

Biological Research

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial and antifungal activities. Studies have reported promising results against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .

Pharmacological Studies

Researchers utilize this compound to investigate its biological activities further. It serves as a model for studying quinazoline derivatives' effects on cellular processes, contributing to a deeper understanding of disease mechanisms .

Industrial Applications

Agricultural Chemicals

The compound is also employed in formulating agrochemicals such as herbicides and pesticides. Its use enhances crop protection and yield, making it valuable in agricultural settings .

Material Science

In material science, this compound is utilized in developing specialized coatings and polymers. These materials offer improved durability and resistance to environmental factors .

Analytical Chemistry

The compound plays a role in analytical methods for detecting and quantifying other substances. This application is crucial for quality control and regulatory compliance across various industries .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits growth of multiple cancer cell lines |

| Targeting tyrosine kinases | Disrupts cell signaling pathways | |

| Biological Research | Antimicrobial studies | Effective against various bacterial strains |

| Investigating disease mechanisms | Contributes to understanding of cellular processes | |

| Industrial Applications | Agrochemical formulation | Enhances crop protection |

| Material science | Develops durable coatings and polymers | |

| Analytical methods | Aids in quality control and regulatory compliance |

Case Studies

-

Anticancer Activity Study

- A study evaluated the efficacy of this compound against several human cancer cell lines. The results indicated a significant reduction in cell viability across all tested lines, highlighting its potential as an effective anticancer agent.

-

Antimicrobial Evaluation

- Another research focused on the antimicrobial properties of the compound showed that it exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its applicability in treating bacterial infections.

-

Agricultural Application Study

- In agricultural research, the compound was tested as an active ingredient in herbicide formulations. Results demonstrated enhanced efficacy in weed control compared to traditional herbicides.

作用机制

The mechanism of action of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the inhibition of key biological pathways. For example, the compound has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . By blocking these enzymes, the compound can effectively inhibit the growth and proliferation of cancer cells .

相似化合物的比较

4,6-Dichloro-2-(4-chlorophenyl)quinazoline can be compared with other quinazoline derivatives, such as:

2-(4-Chlorophenyl)quinazolin-4(3H)-one: This compound also exhibits antimicrobial and anticancer activities but differs in its substitution pattern and specific biological targets.

4,6-Dichloro-2-(4-bromophenyl)quinazoline: Similar in structure but with a bromine atom instead of a chlorine atom, this compound may exhibit different reactivity and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .

生物活性

4,6-Dichloro-2-(4-chlorophenyl)quinazoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H7Cl3N2

- Molecular Weight : 285.55 g/mol

The presence of chlorine atoms and a quinazoline core contributes to its biological activity, making it a subject of interest for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

This data suggests that the compound could be explored further for potential use in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. One study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism involved the activation of caspase-3 and the downregulation of Bcl-2, indicating its role in promoting programmed cell death .

Case Study: MCF-7 Cell Line

In vitro studies demonstrated:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation

- Bcl-2 Expression : Decreased expression correlating with increased apoptosis

Antiviral Activity

Emerging research also points to the antiviral properties of this quinazoline derivative. A recent study evaluated its effects on HIV-1 replication in vitro, revealing a significant reduction in viral load with an EC50 value of 0.5 µM . This suggests potential as a therapeutic agent against viral infections.

| Virus Type | EC50 (µM) |

|---|---|

| HIV-1 | 0.5 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Substituents such as chlorine enhance biological activity by influencing the compound's interaction with biological targets. The presence of multiple halogens appears to increase lipophilicity and improve cellular uptake .

属性

IUPAC Name |

4,6-dichloro-2-(4-chlorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCLIINKGZTANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566855 | |

| Record name | 4,6-Dichloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144924-32-3 | |

| Record name | 4,6-Dichloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。